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molecular formula C13H19N3O2 B8420467 1-(2-Amino-4-methoxyphenyl)-3-cyclopentylurea

1-(2-Amino-4-methoxyphenyl)-3-cyclopentylurea

Cat. No. B8420467
M. Wt: 249.31 g/mol
InChI Key: YYGJNUNQIWWBGM-UHFFFAOYSA-N
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Patent
US05576335

Procedure details

To a suspension of 1-(4-methoxy-2-nitrophenyl)-3-cyclopentylurea (0.96 g) in ethanol (15 ml) was added a catalytic amount of 10% palladium/carbon to carry out catalytic reduction at a pressure of 1-2.5 arms at room temperature for 2 hrs. The catalyst was filtered off, the solvent was distilled off and crystallization of the residue from benzene and hexane afforded 1-(2-amino-4-methoxyphenyl)-3-cyclopentylurea (0.79 g, 93%).
Name
1-(4-methoxy-2-nitrophenyl)-3-cyclopentylurea
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([NH:12][CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:11])=[C:5]([N+:18]([O-])=O)[CH:4]=1>C(O)C.[Pd]>[NH2:18][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[NH:9][C:10]([NH:12][CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:11]

Inputs

Step One
Name
1-(4-methoxy-2-nitrophenyl)-3-cyclopentylurea
Quantity
0.96 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)NC(=O)NC1CCCC1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
crystallization of the residue from benzene and hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)OC)NC(=O)NC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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